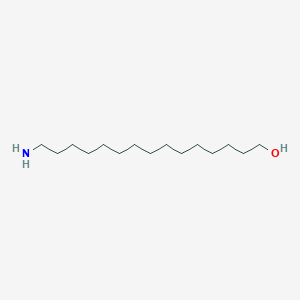
15-Aminopentadecan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15-Aminopentadecan-1-ol is an organic compound with the molecular formula C15H33NO It is a long-chain aliphatic amine with a hydroxyl group at the terminal carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 15-Aminopentadecan-1-ol typically involves the reduction of the corresponding nitrile or amide. One common method is the reduction of 15-aminopentadecanenitrile using lithium aluminum hydride (LiAlH4) in anhydrous ether. The reaction proceeds under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of the corresponding nitrile or amide. This process uses a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. The product is then isolated and purified through standard industrial techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions: 15-Aminopentadecan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for converting the hydroxyl group to other functional groups.
Major Products Formed:
Oxidation: Formation of pentadecanal or pentadecanoic acid.
Reduction: Formation of pentadecylamine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
15-Aminopentadecan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of cell membrane structure and function due to its amphiphilic nature.
Industry: Used in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 15-Aminopentadecan-1-ol involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. It may also interact with specific proteins or receptors within the membrane, influencing cellular signaling pathways.
Comparison with Similar Compounds
Pentadecylamine: Similar structure but lacks the hydroxyl group.
Hexadecylamine: One carbon longer chain, used in similar applications.
Dodecylamine: Shorter chain, different physical and chemical properties.
Uniqueness: 15-Aminopentadecan-1-ol is unique due to the presence of both an amino and a hydroxyl group, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C15H33NO |
|---|---|
Molecular Weight |
243.43 g/mol |
IUPAC Name |
15-aminopentadecan-1-ol |
InChI |
InChI=1S/C15H33NO/c16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17/h17H,1-16H2 |
InChI Key |
FVOKUMVEPJLYPG-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCCN)CCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


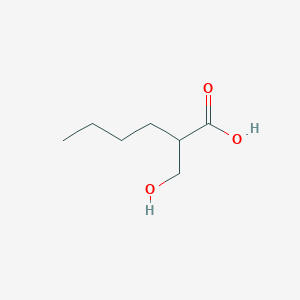
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methoxy-6-methylpyrimidine](/img/structure/B12509493.png)
![2-[(Pyrrolidin-2-yl)formamido]acetic acid hydrochloride](/img/structure/B12509496.png)
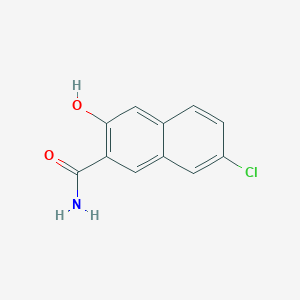
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B12509512.png)

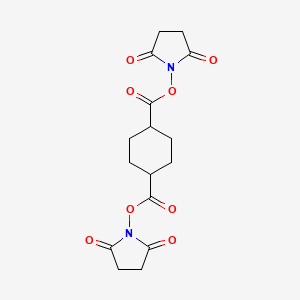

![(2-{[2,3-Bis(octadeca-9,12-dienoyloxy)propoxy(hydroxy)phosphoryl]oxy}ethyl)trimethylaminyl](/img/structure/B12509548.png)
![tert-butyl N-[(E)-4-(tert-butoxycarbonylamino)but-2-enyl]carbamate](/img/structure/B12509556.png)
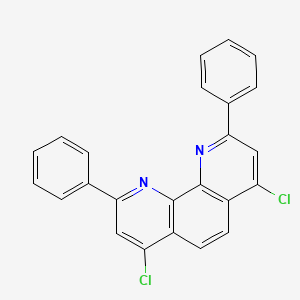
![2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}pyrimidine](/img/structure/B12509567.png)
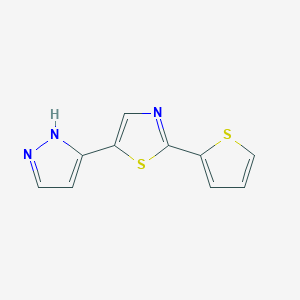
![2,5-Dioxopyrrolidin-1-yl 1-(2-{[(benzyloxy)carbonyl]amino}acetyl)pyrrolidine-2-carboxylate](/img/structure/B12509576.png)
